molecular formula C26H22N2O6 B2962275 2,6-bis(4-methoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone CAS No. 852715-88-9

2,6-bis(4-methoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone

Cat. No. B2962275
CAS RN: 852715-88-9
M. Wt: 458.47
InChI Key: XJVPSXCUYRESEV-UHFFFAOYSA-N
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Description

Isoindoline-1,3-dione derivatives constitute an important group of medicinal substances . They have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of phthalic anhydride with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The reaction was carried out using an aqueous solution of formaldehyde (HCHO) and N-arylpiperazines at the boiling point of tetrahydrofuran (THF) for several hours .


Molecular Structure Analysis

The chemical structures of these compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .


Chemical Reactions Analysis

The absorbance of the reaction mixture indicates the reducing capacity due to the increase in the formation of the complex .


Physical And Chemical Properties Analysis

The physicochemical properties of these compounds were determined on the basis of Lipiński’s rule .

Scientific Research Applications

Organic Electronics and Photonics

Research by Shao et al. (2014) on pyromellitic diimide-based copolymers, including compounds structurally similar to the one , has demonstrated their application in ambipolar field-effect transistors. These copolymers exhibit good solubility, thermal stability, and have been applied in solution-processed organic field-effect transistors, showcasing the potential of such compounds in electronic and photonic devices (Shao, Chang, Dai, & Chi, 2014).

Coordination Chemistry and Supramolecular Assembly

A study by Yu et al. (2017) involving compounds with similar skeletal structures reported the synthesis of metal-organic complexes that exhibit supramolecular isomerism. These complexes were found to have potential applications in photoluminescence, highlighting the relevance of such compounds in developing materials with novel optical properties (Yu, Liu, Yin, Wu, Wei, & Pan, 2017).

Materials Science and Nanotechnology

The work by Wang et al. (2015) on a tetraphenylethene derivative with aggregation-induced emission (AIE) properties underscores the potential of compounds with intricate aromatic structures in creating materials for chemical sensing and environmental monitoring. Their study demonstrates how structural modifications can lead to materials with reversible fluorescence and multiple stimuli-responsiveness, relevant for sensing applications (Wang, Nie, Yu, Qin, Zhao, & Tang, 2015).

Organic Synthesis and Functional Materials

Tan et al. (2017) synthesized a ferrocene-terminated hyperbranched polyimide using a novel tetra-amine, illustrating the synthesis of advanced functional materials with potential memory device applications. This research exemplifies the innovative approaches to creating materials with specific electronic properties through the strategic incorporation of complex organic molecules (Tan, Yao, Song, Zhu, Yu, & Guan, 2017).

Mechanism of Action

The biological properties of these compounds were determined in terms of their cyclooxygenase (COX) inhibitory activity . Three compounds showed greater inhibition of COX-2, three compounds inhibited COX-1 more strongly than the reference compound meloxicam .

Safety and Hazards

All tested compounds showed oxidative or nitrosan stress (ROS and RNS) scavenging activity . The newly synthesized phthalimide derivatives showed no cytotoxic activity in the concentration range studied (10–90 µM) .

properties

IUPAC Name

4,10-bis(4-methoxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c1-33-15-7-3-13(4-8-15)27-23(29)19-17-11-12-18(20(19)24(27)30)22-21(17)25(31)28(26(22)32)14-5-9-16(34-2)10-6-14/h3-12,17-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVPSXCUYRESEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C(=O)N(C5=O)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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